molecular formula C8H11NO3 B573184 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione CAS No. 178757-90-9

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione

Cat. No. B573184
M. Wt: 169.18
InChI Key: CRGFVXUPQCPCHN-UHFFFAOYSA-N
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Description

The compound “3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione” belongs to the class of organic compounds known as oxazines . Oxazines are compounds containing an oxazine ring, which is a six-membered aliphatic heterocycle with four carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione” would be expected to contain a pyrrolo[2,1-c][1,4]oxazine ring system. This is a bicyclic compound that consists of a pyrrole ring fused to an oxazine ring .


Chemical Reactions Analysis

The chemical reactions of “3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione” would likely be similar to those of other oxazine compounds. For instance, oxazines can undergo a variety of reactions, including ring-opening reactions, electrophilic substitutions, and nucleophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione” would be expected to be similar to those of other oxazine compounds. For example, oxazines are typically high-melting crystalline substances that are soluble in polar solvents .

Future Directions

The future research directions for “3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many oxazine compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-methyl-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-7(10)9-4-2-3-6(9)8(11)12-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGFVXUPQCPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione

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